Etiocholanolone
Description
Historical Context of Steroid Research and Discovery
The scientific exploration of steroids began in the 19th century with early investigations into cholesterol and bile acids britannica.com. The early 20th century marked a pivotal era with the elucidation of the structures of key steroid hormones produced by the gonads and adrenal cortex britannica.com. Landmark discoveries, such as the isolation and synthesis of testosterone (B1683101), laid the groundwork for understanding the biological roles of androgens nih.govnih.gov. American physician Charles Huggins' pioneering work in the 1940s demonstrated the impact of androgen deprivation on prostate cancer, earning him the Nobel Prize and establishing androgens as critical targets in medical research wikipedia.orgfrontiersin.orgeurekaselect.comauajournals.org. Concurrently, research into corticosteroids, such as cortisone, revealed their potent anti-inflammatory properties, revolutionizing the treatment of conditions like rheumatoid arthritis nih.govclinexprheumatol.orgacs.org. The discovery and characterization of the androgen receptor (AR) in the 1960s further advanced the understanding of how androgens exert their effects at a molecular level nih.govwikipedia.org. This historical trajectory highlights a continuous progression from identifying steroid structures to understanding their physiological functions, metabolic pathways, and therapeutic implications.
Etiocholanolone's Position within the Endogenous Steroidome
This compound (5β-androstan-3α-ol-17-one) is a significant endogenous steroid metabolite primarily derived from the metabolism of testosterone and androstenedione (B190577) nih.govwikipedia.orgontosight.aihealthmatters.iobiologists.comnih.govrupahealth.comtaylorandfrancis.comhmdb.ca. It is formed through a series of enzymatic reactions, including the 5β-reduction of testosterone by 5β-reductase, followed by C-17 oxidation by 17β-hydroxysteroid dehydrogenase and C-3 hydroxylation by 3α-hydroxysteroid dehydrogenase nih.govbiologists.com. This metabolic pathway contrasts with the 5α-reduction pathway, which leads to the formation of androsterone (B159326) and the more potent androgen 5α-dihydrotestosterone (DHT) nih.govhealthmatters.io.
While often considered androgenically inactive, this compound plays a role in various physiological processes. It has been identified as a pyrogen, capable of inducing fever and immunostimulation in humans, partly through the release of interleukin-1 wikipedia.orgtaylorandfrancis.comhmdb.ca. Furthermore, research indicates that this compound possesses anticonvulsant properties and may act as an endogenous modulator of seizure susceptibility, functioning as a positive allosteric modulator of the GABAA receptor nih.govwikipedia.orghmdb.ca. This compound is also subject to further metabolism, primarily in the liver, where it is conjugated with glucuronic acid or sulfate (B86663) to enhance water solubility for excretion in the urine ontosight.aitaylorandfrancis.comwikipedia.org. The analysis of this compound and its conjugates in biological samples provides valuable information regarding androgen metabolism and adrenal function ontosight.aihealthmatters.io.
Metabolic Pathway of Testosterone to this compound
| Precursor | Enzyme/Process | Intermediate | Enzyme/Process | Product |
| Testosterone | 5β-reductase (5β-R) | 5β-dihydrotestosterone | 3α-hydroxysteroid dehydrogenase (3α-HSD) | 3α,5β-androstanediol |
| 17β-hydroxysteroid dehydrogenase (17β-HSD) | This compound | |||
| Androstenedione | 5β-reductase (5β-R) | 5β-androstenedione | 3α-hydroxysteroid dehydrogenase (3α-HSD) | This compound |
Note: This table illustrates key steps based on available literature; other enzymes and pathways may also be involved in the broader steroid metabolism.
Conceptual Frameworks for Androgen Metabolite Research
Academic research into androgen metabolites like this compound is guided by several conceptual frameworks and methodological approaches. Steroid metabolomics , which involves the comprehensive analysis of all steroid metabolites in biological samples, has emerged as a powerful tool nih.govnih.govtu-dresden.de. This approach utilizes advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to profile a wide array of steroids and their metabolic products simultaneously nih.govnih.govnih.govmdpi.com.
A primary objective within this field is biomarker discovery . The quantitative determination of steroid hormones and their metabolites in biological fluids like serum and urine serves as crucial diagnostic information, aiding in the assessment of hormonal status, identification of metabolic disorders, and monitoring of disease progression ontosight.aihealthmatters.ionih.govbenthamscience.commdpi.comresearchgate.net. For instance, urinary this compound levels are utilized to evaluate adrenal and androgen function healthmatters.io.
Research also operates within broader theoretical frameworks. The challenge hypothesis , for example, provides a conceptual model for understanding how male androgens correlate with reproductive challenges nih.gov. In the context of diseases like prostate cancer, research focuses on androgen receptor (AR) signaling and its intricate relationship with cellular metabolism, providing a framework for understanding disease progression and identifying therapeutic targets nih.govembopress.orgnih.govmdpi.commdpi.com. Furthermore, the OECD Conceptual Framework for Endocrine Disruptor Screening offers a structured approach for evaluating the endocrine activity of chemicals, relevant when considering compounds that might interact with androgen pathways researchgate.netoncohemakey.com. The integration of metabolomics with computational methods, such as machine learning, is increasingly employed to interpret complex steroid profiles and identify novel diagnostic signatures nih.govnih.govtu-dresden.de.
Key Research Areas and Methodologies for Androgen Metabolites
| Research Area/Methodology | Description | Relevance to this compound Research |
| Steroid Metabolomics | Comprehensive analysis of all steroid metabolites in biological samples using advanced analytical techniques. | Characterizing this compound's metabolic fate, identifying its precursors and products, and understanding its role within the broader steroid hormone network. |
| Biomarker Discovery | Identifying specific steroid molecules or patterns that indicate physiological states, disease presence, or progression. | Using urinary or serum this compound levels to assess androgen metabolism, adrenal function, and potentially other physiological conditions. |
| Androgen Receptor (AR) Signaling | Studying the mechanisms by which androgens bind to and activate the AR, influencing gene expression and cellular functions. | Understanding the downstream effects of androgen metabolism, including how metabolites like this compound might indirectly influence cellular processes or signal transduction pathways. |
| Analytical Techniques | GC-MS, LC-MS/MS, UHPLC-HRMS for quantitative and qualitative analysis of steroids in biological matrices. | Essential for accurate detection, identification, and quantification of this compound and its related metabolites in research studies. |
| Conceptual Frameworks | Theoretical models such as the "challenge hypothesis" or frameworks for endocrine disruptor assessment, guiding research questions and experimental design. | Providing context for studying the physiological relevance of this compound and its potential interactions within complex biological systems. |
| Computational Methods | Machine learning and pattern recognition applied to metabolomic data for identifying complex associations and predictive models. | Analyzing large-scale steroid profiling data to uncover subtle patterns related to this compound metabolism and its association with specific physiological or pathological states. |
Compound List
this compound
Testosterone
Androstenedione
5β-dihydrotestosterone
3α,5β-androstanediol
5α-dihydrotestosterone (DHT)
Androsterone
Dehydroepiandrosterone (DHEA)
this compound glucuronide (ETIO-G)
11-hydroxy-etiocholanolone
11β-hydroxyandrostenedione
11-hydroxy-androsterone
Cortisol
Pregnanetriol
17-alpha-hydroxyprogesterone
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXBDMJGAMFCBF-BNSUEQOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018919 | |
| Record name | Etiocholanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-42-9 | |
| Record name | Etiocholanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etiocholanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aetiocholanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02854 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | etiocholanolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etiocholanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETIOCHOLANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CGB1M48I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 - 154 °C | |
| Record name | Etiocholanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Endogenous Biosynthesis and Metabolic Pathways of Etiocholanolone
Precursor Steroids and Initial Transformation Pathways
The biosynthesis of etiocholanolone originates from the major circulating androgens, testosterone (B1683101) and androstenedione (B190577).
Both testosterone and androstenedione serve as fundamental precursors for the synthesis of this compound. Androstenedione, a steroid hormone synthesized in the adrenal glands and gonads, is a direct precursor to testosterone and can also be metabolized into this compound nutripath.com.au. Testosterone, the primary male sex hormone, undergoes extensive metabolism, with this compound being one of its major excreted metabolites google.comwikipedia.orgnutripath.com.aunih.gov. Studies have demonstrated that orally administered androstenedione leads to increased excretion rates of this compound, confirming its role as a precursor doctorsdata.com.
A critical initial step in the formation of the etiocholane skeleton of this compound is the reduction of the Δ4-5 double bond in the A-ring of the precursor steroids. This reaction is catalyzed by the enzyme 5β-reductase biologists.comontosight.ainutripath.com.aunih.gov. This enzymatic activity is prevalent in the liver and bone marrow wikipedia.org. The action of 5β-reductase converts testosterone into 5β-dihydrotestosterone (5β-DHT) and androstenedione into 5β-androstane-3,17-dione, establishing the characteristic cis-fusion of the A and B rings wikipedia.orgnih.gov.
Following the 5β-reduction, further enzymatic modifications are necessary to yield this compound (3α-hydroxy-5β-androstan-17-one). This process involves the sequential or concurrent action of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 3α-hydroxysteroid dehydrogenase (3α-HSD) wikipedia.orgontosight.ainih.gov.
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme group catalyzes the interconversion of 17-ketosteroids and 17β-hydroxysteroids wikipedia.org. In the context of this compound biosynthesis from testosterone, 17β-HSD is involved in the oxidation of the 17β-hydroxyl group to a 17-keto group, a structural feature of this compound ontosight.aiwikipedia.org.
3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is responsible for the reduction of the 3-keto group to a 3α-hydroxyl group, which is present in this compound wikipedia.orgontosight.ainih.gov. For instance, it can convert 5β-androstane-3,17-dione into this compound.
The precise sequence can vary depending on the initial precursor. From androstenedione, 5β-reduction yields 5β-androstane-3,17-dione, which is then acted upon by 3α-HSD to form this compound wikipedia.org. From testosterone, the pathway involves 5β-reduction to 5β-DHT, followed by 17β-HSD action (oxidation to 17-keto) and 3α-HSD action (reduction to 3α-hydroxy) wikipedia.orgwikipedia.orgontosight.ainih.gov.
5β-Dihydrotestosterone (5β-DHT) is a direct intermediate in the metabolic pathway from testosterone to this compound google.comwikipedia.org. The conversion of 5β-DHT to this compound involves enzymatic steps that introduce the 3α-hydroxyl group and maintain the 17-keto group google.comwikipedia.orgebi.ac.uk. Specifically, 5β-DHT is metabolized via intermediates such as 3α,5β-androstanediol, which is then further processed by enzymes like 17β-HSD to yield this compound google.comwikipedia.orgebi.ac.uk.
Conjugation and Elimination Research
Following its synthesis, this compound is primarily metabolized in the liver and excreted in the urine, often in conjugated forms to enhance water solubility and facilitate elimination hmdb.caontosight.aiebi.ac.ukwikipedia.org.
A major metabolic fate of this compound is glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs) hmdb.caebi.ac.ukwikipedia.org. This conjugation reaction attaches a glucuronic acid moiety to the this compound molecule, typically at the 3α-hydroxyl group, forming this compound glucuronide (ETIO-G) hmdb.caebi.ac.ukwikipedia.orgnih.gov. This process significantly increases the water solubility of the steroid, enabling its efficient excretion by the kidneys ebi.ac.ukwikipedia.org.
Several UGT isoforms are involved in this process, with UGT2B7, UGT2B15, and UGT2B17 identified as key enzymes in the glucuronidation of this compound and related androgens nih.govresearchgate.net. UGT2B17, in particular, is noted for its high activity in metabolizing C19 androgen steroids like this compound nih.govnih.gov. The formation of this compound glucuronide is a significant pathway for the clearance of this compound from the body wikipedia.org.
Compound List:
Androstenedione
Cortisol
Dehydroepiandrosterone (DHEA)
5β-Dihydrotestosterone (5β-DHT)
Epiandrosterone
Epithis compound
Estradiol
Estrone
this compound
this compound glucuronide (ETIO-G)
Progesterone
Testosterone
Molecular and Cellular Mechanisms of Etiocholanolone Action
Immunological and Inflammatory Pathway Investigations
Beyond its role in the nervous system, etiocholanolone has been identified as a key player in inflammatory signaling pathways.
Recent research has unveiled a non-canonical mechanism through which this compound can activate the Pyrin inflammasome, a multiprotein complex involved in the innate immune response. nih.govnih.govens-lyon.fr This activation is independent of the canonical pathway that involves the inhibition of RhoA GTPases by pathogens. nih.govens-lyon.fr
The activation of the Pyrin inflammasome is a two-step process. nih.gov this compound has been identified as a specific activator of the second step. nih.govnih.govens-lyon.fr This activation occurs in a manner that is dependent on the B30.2 domain of the Pyrin protein and appears to be specific to human Pyrin. nih.govnih.gov The activation of the Pyrin inflammasome by this compound leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18, leading to their release and subsequent inflammation. frontiersin.org This finding provides a molecular explanation for the phenomenon of "steroid fever," a pyrogenic response observed following the injection of certain steroid metabolites in humans. nih.govnih.govens-lyon.fr Furthermore, monocytes from patients with certain autoinflammatory diseases, such as Familial Mediterranean Fever (FMF) and pyrin-associated autoinflammation with neutrophilic dermatosis (PAAND), show heightened responses to this compound, suggesting that this endogenous metabolite could be a driver of sterile autoinflammation in these conditions. nih.govnih.govens-lyon.frbiorxiv.org
Research on Leukocytosis and Immunostimulation
Beyond its pyrogenic effects, this compound is a known immunostimulant that can induce leukocytosis, an increase in the number of white blood cells. hmdb.caebi.ac.ukwikipedia.orgcaringsunshine.com This physiological response is part of its broader role in activating the immune system. caringsunshine.comresearchgate.net Early research identified that the compound could provoke both fever and leukocytosis, indicating its significant involvement in immune system activation. caringsunshine.com This immunostimulatory activity has been a subject of scientific interest for its potential to modulate immune responses. ebi.ac.ukwikipedia.orgcaringsunshine.com The release of IL-1, stimulated by this compound, is directly linked to the mobilization of leukocytes, which contributes to the observed leukocytosis. nih.govhmdb.ca
| Immunological Effect | Description | Supporting Evidence |
| Immunostimulation | General activation of the immune system. | This compound is documented to cause immunostimulation. hmdb.caebi.ac.ukwikipedia.org |
| Leukocytosis | Increase in the number of circulating white blood cells. | The compound is known to induce leukocytosis. hmdb.caebi.ac.ukwikipedia.orgcaringsunshine.comresearchgate.net |
| Pyrin Inflammasome Activation | Activation of an innate immune system complex. | This compound activates the pyrin inflammasome, leading to IL-1β release. biorxiv.orgebi.ac.ukwikipedia.org |
Modulation of Enzymatic Activity and Protein Synthesis at the Molecular Level
This compound exerts considerable influence on various enzymatic and biosynthetic pathways, particularly within the liver.
Influence on Hepatic Enzyme Systems (e.g., Cytochrome P450 Activity)
This compound has been shown to affect hepatic enzyme systems, most notably the Cytochrome P450 (P450) family of enzymes, which are crucial for metabolizing a wide range of substances. nih.gov Studies have indicated that this compound can lead to a decrease in the clearance of certain drugs that are metabolized by the P450 system. nih.govfrontiersin.org Research in mice demonstrated that this compound evoked a depression in the levels of P450 in hepatic microsomes. nih.gov Furthermore, it significantly inhibited the activity of ethoxyresorufin-O-deethylase (EROD), a marker for CYP1A1 activity, when incubated with hepatic microsomes in vitro. nih.gov Interestingly, these depressive effects on P450 occurred independently of the fever response, suggesting a direct molecular action or other non-pyrogenic mechanisms. nih.gov This indicates that the impact on drug biotransformation is likely due to direct effects of the steroid rather than the fever it produces. nih.gov
| Enzyme System / Activity | Effect of this compound | Experimental Model | Key Finding |
| Cytochrome P450 (P450) | Depression of levels nih.gov | Mouse hepatic microsomes | This compound reduces P450 levels, an effect independent of its pyrogenic properties. nih.gov |
| Ethoxyresorufin-O-deethylase (EROD) | Significant inhibition in vitro nih.gov | Mouse hepatic microsomes | Directly inhibits a specific P450-dependent enzyme activity. nih.gov |
| Drug Clearance (P450-metabolized) | Decreased nih.govfrontiersin.org | Humans | Reduces the metabolic clearance of certain drugs. nih.govfrontiersin.org |
Effects on Heme and Hemoglobin Biosynthesis Pathways
This compound plays a significant role in stimulating the biosynthesis of heme and hemoglobin. biologists.com This effect is primarily achieved through the induction of δ-aminolevulinic acid synthetase (ALA synthase), the rate-limiting enzyme in the heme biosynthetic pathway. capes.gov.bracpjournals.orgnih.gov Research using chick embryo liver cells as a model system has been instrumental in elucidating this mechanism. nih.gov In this system, this compound and other 5β-steroid metabolites act as potent inducers of ALA synthase. nih.gov This induction, in turn, stimulates the entire pathway, leading to increased production of heme. biologists.com The stimulation of heme formation by this compound is a direct effect on erythroid cells. biologists.com Further studies have shown that the induction of ALA synthase by this compound can be significantly potentiated by glucocorticoids like cortisol, demonstrating a "permissive" effect where the glucocorticoid enhances the steroid metabolite's primary action. capes.gov.br
| Pathway/Enzyme | Effect of this compound | Experimental System | Detailed Finding |
| Heme Biosynthesis | Stimulation biologists.com | Chick embryonic erythroid cells | Directly stimulates the formation of heme. biologists.com |
| Hemoglobin Synthesis | Stimulation biologists.com | Chick blastoderms | Certain 5β-androstane steroids, including this compound, stimulate hemoglobin synthesis. acpjournals.org |
| δ-aminolevulinic acid synthetase (ALA synthase) | Induction capes.gov.brnih.gov | Cultured chick embryo hepatocytes | Acts as a potent inducer of the rate-limiting enzyme in heme synthesis. capes.gov.bracpjournals.orgnih.gov |
| ALA synthase (with Glucocorticoids) | Potentiated Induction capes.gov.br | Cultured chick embryo hepatocytes | Cortisol markedly potentiates the this compound-mediated induction of the enzyme. capes.gov.br |
Biological and Physiological Research Contexts of Etiocholanolone
Research in Comparative Endocrinology and Developmental Biology
Maternal Steroid Metabolism in Avian Embryonic Development.
Non-Genomic Pathway Mediation of Maternal Effects
Etiocholanolone (ETIO) is recognized as a significant metabolite derived from maternal androgens, such as testosterone (B1683101) and androstenedione (B190577), which are deposited in avian egg yolks nih.govbiologists.combiologists.comshareok.org. These maternally transferred androgens are crucial in adjusting offspring phenotypes, potentially preparing them for environmental conditions nih.govbiologists.combiologists.com. Research indicates that this compound plays a role in mediating these maternal effects, operating through mechanisms distinct from direct genomic pathways. Specifically, this compound has a low affinity for androgen receptors (AR) and does not bind to them shareok.org. This characteristic suggests that its influence on embryonic development may not rely on the classical steroid hormone receptor-mediated signaling cascades.
Studies propose that this compound is a likely candidate for mediating maternal effects via non-genomic pathways researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.orgnih.gov. This hypothesis is supported by observations that steroid receptor expression in embryonic tissues may not be responsive to yolk testosterone during early developmental stages shareok.org. The metabolism of maternal testosterone into this compound, which then acts through non-genomic routes, offers a mechanism by which mothers can modulate offspring development in a flexible manner nih.govbiologists.combiologists.comshareok.org. This metabolic conversion allows for a diversification of the functional roles of maternal androgens, potentially fine-tuning embryonic development in response to maternal environmental cues nih.govbiologists.combiologists.com.
Influence on Specific Developmental Processes
This compound has been investigated for its impact on several critical developmental processes, including embryonic heart rate, brain mass, and erythropoiesis.
Brain Mass: In studies conducted on black-headed gull embryos, this compound treatment resulted in a decrease in brain mass nih.govbiologists.combiologists.comresearchgate.net. This observation is notable given that this compound is also recognized as a neurosteroid with potential regulatory and protective effects on neuronal cells nih.gov. The precise mechanisms underlying this observed reduction in brain mass require further investigation.
Erythropoiesis: this compound is recognized for its role in promoting erythropoiesis, the process of red blood cell formation nih.govbiologists.combiologists.com. Studies have shown that this compound can stimulate the synthesis of heme and globin in cultured human bone marrow cells independently of erythropoietin nih.govnih.gov. This action appears to be directed at already differentiated cells and suggests that this compound may play a physiological role in the regulation of erythropoiesis nih.govnih.gov.
Data Tables
Table 1: Observed Effects of this compound on Embryonic Development
| Developmental Parameter | Observed Effect of this compound | Study Species/Context | Citation(s) |
| Embryonic Heart Rate | Increased | Avian embryos (Rock Pigeon) | researchgate.netroyalsocietypublishing.orgroyalsocietypublishing.orgnih.gov |
| Brain Mass | Decreased | Black-headed gull embryos | nih.govbiologists.combiologists.comresearchgate.net |
| Tarsus Length | Decreased | Black-headed gull embryos | nih.govbiologists.combiologists.comresearchgate.net |
Table 2: this compound and Erythropoiesis
| Process Affected | Observed Effect of this compound | Mechanism/Context | Citation(s) |
| Erythropoiesis | Stimulated | Promotes erythropoiesis, increases embryonic red blood cell count | nih.govbiologists.combiologists.com |
| Heme Synthesis | Stimulated | In cultured human bone marrow cells, independent of erythropoietin | nih.govnih.gov |
| Globin Synthesis | Stimulated | In cultured human bone marrow cells, independent of erythropoietin | nih.govnih.gov |
Compound List
Androgen Receptor (AR)
Androstenedione
Erythropoiesis
Erythropoietin
this compound (ETIO)
Globin
Heme
Testosterone
3α-hydroxysteroid dehydrogenase
5β-reductase
17β-hydroxysteroid dehydrogenase
Advanced Analytical Methodologies for Etiocholanolone Research
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become indispensable in steroid analysis due to its high sensitivity, specificity, and ability to elucidate molecular structures. Several MS-based techniques are applied to etiocholanolone research, each offering unique advantages.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of steroid hormones, including this compound, often employed in research settings for its robustness and established protocols nih.govmdpi.comnih.gov. This method typically involves derivatization to enhance volatility and thermal stability, making the compounds amenable to gas chromatography mdpi.comdss.go.thresearchgate.net. Common derivatization agents include pentafluorophenyldimethylsilyl–trimethylsilyl (flophemesyl–TMS) dss.go.th or methyloxime-trimethylsilyl ethers (MO-TMS) mdpi.com. GC-MS has been instrumental in steroid profiling for identifying inborn errors of metabolism mdpi.com and in doping control to detect the misuse of anabolic steroids nih.govdss.go.thresearchgate.net. For instance, GC-MS has been used to quantify this compound in human hair dss.go.th and urine samples nih.govmdpi.com. The technique allows for the detection of specific metabolites, with fragmentograms like m/z 434 being characteristic for compounds such as androsterone (B159326) and this compound researchgate.net. Furthermore, GC-MS can be coupled with combustion and isotope ratio mass spectrometry (GC-C-IRMS) to differentiate between endogenous and exogenous sources of steroids, a critical application in anti-doping efforts researchgate.netnih.govoup.comdshs-koeln.de.
Table 1: GC-MS Applications in this compound Research
| Technique | Derivatization | Ionization/Detection | Sample Matrix | Key Research Application | Reference(s) |
| GC-MS | MO-TMS | EI, Scan | Urine | Steroid profiling, disease diagnosis | mdpi.com |
| GC-MS | Flophemesyl-TMS | SIM | Hair | Quantification of steroids, doping control | dss.go.th |
| GC-MS | Trimethylsilylether | EI, Scan | Urine | Steroid profiling, doping control | researchgate.net |
| GC-MS | Not specified | EI, Scan | Urine | Metabolite profiling, disease diagnosis | mdpi.com |
| GC-MS | Not specified | GC/MS | Urine | Steroid profile analysis, cancer diagnosis | nih.gov |
| GC-C-IRMS | Not specified | Combustion/IRMS | Urine | Origin differentiation (endogenous vs. exogenous) | researchgate.netnih.govoup.comdshs-koeln.de |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and versatile tool for steroid analysis, offering high sensitivity, specificity, and throughput, often without the need for derivatization, especially for conjugated steroids doi.orgwada-ama.orgnih.govresearchgate.net. This technique is widely applied in research for quantifying a broad spectrum of steroid hormones in biological matrices such as serum, plasma, and urine researchgate.netthermofisher.comuef.finih.govnih.gov. LC-MS/MS is particularly valuable for metabolite profiling, enabling the simultaneous measurement of multiple steroids, including conjugated forms like this compound glucuronide doi.orgwada-ama.orgnih.gov. Its application extends to clinical diagnostics, aiding in the differentiation of adrenal tumors nih.gov and the comprehensive analysis of steroid hormone profiles nih.gov. While LC-MS/MS offers advantages in speed and sensitivity, challenges can arise in separating structurally similar steroids, such as this compound and androsterone thermofisher.com. Nevertheless, it is considered a gold standard for analyzing free estrogens and their conjugates acs.org and is increasingly adopted for routine diagnostics nih.govresearchgate.net.
Table 2: LC-MS/MS Techniques for Steroid Analysis
| Technique | Ionization | Detection | Sample Matrix | Key Research Application | Reference(s) |
| UPLC–MS/MS | ESI | MRM | Urine | Metabolite profiling, detection of steroid abuse | doi.org |
| LC-MS/MS | ESI | SRM | Serum | Quantification of androgenic & estrogenic steroids | thermofisher.com |
| LC-MS/MS | ESI | MRM | Urine | Quantification of urinary steroid glucuronides | nih.gov |
| LC-MS/MS | ESI | MRM | Urine, Plasma | Detection and quantification of 19-norsteroids | wada-ama.org |
| LC-MS/MS | ESI | MRM | Serum, Plasma | High-throughput analysis of multiple steroid hormones | researchgate.net |
| LC-MS/MS | ESI | MRM | Urine | Quantification of urinary steroid hormones | nih.gov |
Isotope Ratio Mass Spectrometry (IRMS), particularly when coupled with gas chromatography (GC-C-IRMS), plays a critical role in determining the origin of steroid compounds in research, especially in the context of doping control researchgate.netnih.govoup.comdshs-koeln.deresearchgate.net. This technique measures the ratio of stable isotopes, most commonly ¹³C/¹²C, within a molecule. By comparing the isotopic composition of a target steroid with that of an endogenous reference compound, researchers can ascertain whether the steroid is naturally produced by the body or administered exogenously researchgate.netnih.govoup.comresearchgate.net. This compound, along with androsterone, is frequently used as a key metabolite for this purpose due to its origin in the same androgen biosynthetic pathway as testosterone (B1683101) and its relatively high urinary excretion levels nih.govoup.com. The difference in carbon isotope ratios (δ¹³C) between these metabolites can be attributed to kinetic isotope effects during the reduction of testosterone to its 5α (androsterone) and 5β (this compound) isomers nih.gov. GC-C-IRMS has been successfully applied to detect doping with testosterone and its prohormones by identifying deviations in the isotopic signature of these steroids researchgate.netnih.govoup.comresearchgate.net.
Table 3: IRMS for Steroid Origin Differentiation
| Technique | Target Steroids | Principle | Application Area | Reference(s) |
| GC-C-IRMS | Androsterone, this compound | Measurement of ¹³C/¹²C ratio to distinguish endogenous vs. exogenous origin | Doping control, steroid abuse | researchgate.netnih.govoup.comdshs-koeln.deresearchgate.net |
| GC-C-IRMS | 19-Norandrosterone (B1242311) (19-NA) | ¹³C/¹²C ratio analysis to determine synthetic vs. natural origin | Doping control | dshs-koeln.deresearchgate.net |
| GC-C-IRMS | Testosterone metabolites (e.g., this compound) | Isotopic fractionation between 5α and 5β metabolites due to kinetic isotope effects during testosterone reduction | Doping control | nih.gov |
Sample Preparation and Conjugate Analysis
Effective sample preparation is critical for the accurate analysis of this compound, particularly for its conjugated forms.
The analysis of steroid hormones in biological samples often requires the liberation of conjugated forms (glucuronides and sulfates) into their free, more readily detectable, steroid forms. Enzymatic hydrolysis is the preferred method for this deconjugation process due to its specificity researchgate.netresearchgate.netnih.govuu.nl. This step is crucial for accurately quantifying total steroid levels, including this compound researchgate.netresearchgate.netnih.govuu.nlnih.gov. Common enzymes used include β-glucuronidase, often from E. coli or Helix pomatia, and arylsulfatase, also found in Helix pomatia researchgate.netresearchgate.netnih.govuu.nloup.com. The optimization of hydrolysis conditions—such as enzyme type and concentration, incubation time, temperature, and buffer pH—is paramount to ensure complete and accurate cleavage of conjugates without unwanted side reactions researchgate.netresearchgate.netnih.govnih.govdshs-koeln.de. For instance, studies have explored the use of enzymes from Helix pomatia or Pseudomonas aeruginosa for this compound sulfate (B86663) hydrolysis oup.comwada-ama.org. Response surface methodology has been employed to systematically optimize these parameters, revealing complex interactions that influence hydrolysis efficiency researchgate.netnih.govnih.gov. Specific optimized conditions for this compound hydrolysis have been reported, such as using abalone entrails at 42°C for 20 hours at pH 5.2 researchgate.netnih.gov.
Table 4: Enzymatic Hydrolysis Optimization for Steroid Conjugates
| Enzyme Source | Target Conjugate(s) | Optimized Conditions (Temp, pH, Time) | Buffer System | Reference(s) |
| Helix pomatia juice | Glucuronides, Sulfates (e.g., this compound) | 50°C, 2h (glucuronides); 60°C, 3h (sulfates) | Not specified | researchgate.net |
| Abalone entrails | Glucuronides, Sulfates (e.g., this compound) | 42°C, pH 5.2, 20h | Citrate | researchgate.netnih.gov |
| Pseudomonas aeruginosa | Steroid sulfates (e.g., this compound sulfate) | Optimized for specific variants | Tris Cl | oup.com |
| β-Glucuronidase (E. coli) | Glucuronides | 50°C, 1.5h | Phosphate | dshs-koeln.dedshs-koeln.de |
| β-Glucuronidase/Arylsulfatase (H. Pomatia) | Glucuronides, Sulfates | Variable, e.g., 55°C, 70 min | Citrate | dshs-koeln.de |
Research into this compound metabolism and excretion necessitates the accurate quantification of both its free (unconjugated) and conjugated forms biologists.comoup.comnih.gov. Conjugated steroids, primarily glucuronides and sulfates, are more water-soluble and represent the majority of excreted steroids nih.govoup.com. Measuring both pools provides a more complete picture of the steroid's metabolic fate and dynamics biologists.comoup.comnih.gov. Sample preparation typically involves extraction and purification, often utilizing solid-phase extraction (SPE) to separate free and conjugated fractions or to prepare samples for subsequent analysis dshs-koeln.dewada-ama.orgnih.govdshs-koeln.debiologists.com. After hydrolysis, the released free this compound can be quantified using techniques like GC-MS or LC-MS/MS nih.govmdpi.comnih.gov. Alternatively, LC-MS/MS methods can directly quantify specific conjugated forms without prior hydrolysis doi.orgwada-ama.orgnih.gov. The ratio of free to conjugated this compound can offer insights into the rate of conjugation and deconjugation processes within the body oup.comnih.gov.
Table 5: Methods for Quantifying Free vs. Conjugated this compound
| Analyte Form(s) | Analytical Method | Sample Matrix | Sample Preparation Step | Reference(s) |
| Free & Conjugated Steroids | LC-MS/MS | Urine | Enzymatic hydrolysis followed by SPE, then LC-MS/MS analysis. Conjugates calculated as difference. | biologists.comnih.gov |
| Free & Conjugated Steroids | LC-MS/MS | Urine | Protein precipitation and SPE, followed by direct LC-MS/MS analysis of conjugates. | wada-ama.orgnih.gov |
| Free & Conjugated Steroids | GC-MS | Urine | Enzymatic hydrolysis, SPE, derivatization, then GC-MS analysis. | nih.govmdpi.com |
| Free & Conjugated Steroids | SPE, LC-MS/MS | Plasma | Separation of free and conjugated steroids via SPE; subsequent analysis. | biologists.com |
| Free and Glucuronide-Conjugated | GC-MS | Urine | Measurement of free and glucuronide-conjugated forms after hydrolysis and extraction. | oup.com |
Compound List
this compound
Androsterone
Epitestosterone
Dehydroepiandrosterone (DHEA)
Testosterone
Epiandrosterone
19-Norandrosterone (19-NA)
19-Northis compound (19-NE)
11-ketothis compound (B135568) (11-k)
Pregnenolone
Cortisol
Cortisone
DHEA-Sulfate (DHEAS)
Estrone
Estradiol
Progesterone
17α-estradiol
17β-estradiol
Estriol
17α-hydroxyprogesterone (17OHP)
5α-Androstane-3α,17β-diol
5β-Androstane-3α,17β-diol
5-Androstene-3β,17α-diol
5-Androstene-3β,17β-diol
5-pregnenetriol
Pregnanetriol
Pregnanediol
5-pregnenediol
Tetrahydro-11-deoxycorticosterone
Cortocosterone
11-Deoxycortisol
21-Deoxycortisol
18-Hydroxycorticosterone
α-Cortolone
Tetrahydrocortisone
Allo-tetrahydrocortisol
Tetrahydrocorticosterone
17-hydroxypregnenolone
11-Deoxycorticosterone
1-Testosterone
1-Androsterone
1-Androstenediol
1-Androstenedione
1-Epitestosterone
11-O-ETIO (11-Oxo-etiocholanolone)
11-O-ETIO 17-sulfate
3α-hydroxy-5β-androstane-11,17-dione 3-glucosiduronate
3α-hydroxy-5β-androstane-11,17-dione 3-sulfate
3α,17β-dihydroxy-5β-androstan-11-one 17-glucosiduronate
3α,17β-dihydroxy-5β-androstan-11-one 17-sulfate
16(5α)-androstenol (16EN)
5β-pregnanediol (PD)
Emerging Analytical Strategies for Comprehensive Metabolite Profiling
The accurate and comprehensive analysis of this compound within the broader context of steroid metabolism is increasingly reliant on advanced analytical methodologies. These techniques are crucial for metabolite profiling, which aims to identify and quantify a wide range of steroid compounds in biological matrices, providing insights into physiological states and disease processes. Emerging strategies focus on enhancing sensitivity, specificity, throughput, and the ability to analyze complex biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a cornerstone for steroid profiling due to its high sensitivity, specificity, and multiplexing capabilities creative-proteomics.comnih.govresearchgate.net. This technique allows for the simultaneous detection and quantification of numerous steroid hormones and their metabolites, including this compound, often in low abundance creative-proteomics.comnih.gov.
Methodological Advancements: Modern LC-MS/MS systems, such as triple quadrupole (QqQ) instruments, offer superior sensitivity and specificity compared to older methods like immunoassays, which can suffer from cross-reactivity nih.govresearchgate.net. The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes enhances selectivity for specific steroid compounds nih.gov. Furthermore, advancements in liquid chromatography column technology and mass spectrometer design have enabled the separation of isobaric compounds and reduced matrix effects, leading to more accurate results researchgate.net. High-resolution mass spectrometry (HRMS) also plays a role in identifying and characterizing novel steroid metabolites unige.ch.
Comprehensive Profiling: LC-MS/MS methods are being developed to analyze panels of 30-70 steroids, covering various biosynthetic pathways mdpi.comresearchgate.net. For instance, one approach allows for the simultaneous detection of 38 steroid hormones in a single run, significantly reducing analysis time creative-proteomics.com. Another study details an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) assay capable of profiling 25 steroids with enhanced ionization, particularly benefiting the detection of 3-keto-Δ4 steroids medrxiv.org. These methods are essential for creating comprehensive "steroidomes" that capture the full spectrum of steroid metabolism.
Research Findings: Studies have successfully employed LC-MS/MS for targeted profiling of urinary steroids, including this compound, in clinical samples nih.gov. For example, a validated LC-MS/MS method was developed for quantifying 11 deconjugated urinary steroids, including this compound, to help discriminate between benign and malignant adrenal tumors nih.gov. Another application involves the detection and quantification of phase II metabolites of nandrolone, such as 19-norandrosterone and 19-northis compound, in plasma and urine samples, which does not require prior deconjugation or derivatization steps wada-ama.org. Research also highlights the use of LC-MS/MS for quantifying endogenous this compound in avian eggs, demonstrating its versatility across different biological matrices biologists.com.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) remains a vital technique for steroid analysis, particularly for comprehensive urinary steroid profiling and the analysis of isomeric compounds nih.govmdpi.commdpi.com. It is often considered a reference method due to its robustness and ability to handle complex steroid mixtures after appropriate sample preparation, which typically includes enzymatic hydrolysis and derivatization mdpi.com.
Methodological Advancements: GC-MS, especially when coupled with tandem mass spectrometry (GC-MS/MS) using triple quadrupole instruments, offers enhanced sensitivity and selectivity for steroid analysis dshs-koeln.despectroscopyonline.com. This allows for the simultaneous quantification of multiple endogenous steroids, including this compound, with high confidence dshs-koeln.despectroscopyonline.com. The use of specific derivatization agents and optimized chromatographic conditions is critical for successful GC-MS analysis of steroids mdpi.comresearchgate.net.
Comprehensive Profiling: GC-MS is well-suited for analyzing extensive panels of urinary steroid metabolites, often quantifying 32 or more compounds across various hormonal classes mdpi.com. This approach is instrumental in diagnosing inborn errors of metabolism and endocrine disorders by revealing characteristic shifts in steroid profiles mdpi.com. GC-MS is also employed in doping control to distinguish between exogenous and endogenous steroids through stable carbon isotope ratio mass spectrometry (GC-C-IRMS) researchgate.netnih.gov.
Research Findings: GC-MS has been used to profile urinary steroids, including this compound, in patients with conditions like Cushing's syndrome to identify potential biomarkers mdpi.com. Studies have also utilized GC-MS to analyze the excretion kinetics of various metabolites, such as this compound, following the administration of precursor steroids uu.nl. Furthermore, GC-MS coupled with isotope ratio mass spectrometry (GC-C-IRMS) has been applied to differentiate the origin of steroids like this compound in doping analysis researchgate.netnih.govdshs-koeln.de.
Emerging Trends and Complementary Strategies
Steroidomics: The concept of "steroidomics" refers to the untargeted analysis of the entire steroid content in a sample, utilizing advanced analytical strategies like LC-MS and GC-MS to provide a holistic view of steroid metabolism nih.govmdpi.com. This approach is valuable for discovering new biomarkers and understanding complex physiological perturbations nih.gov.
Sample Preparation and Data Analysis: Advances in sample preparation, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are crucial for isolating steroids from complex biological matrices and reducing matrix effects researchgate.net. Sophisticated data processing tools and databases, like DynaStI for retention time management, are also emerging to facilitate comprehensive steroidome quantification unige.ch.
Isotope Ratio Mass Spectrometry (IRMS): IRMS, particularly when coupled with GC (GC-C-IRMS), is a powerful tool for determining the origin of steroids by analyzing stable isotope ratios (¹³C/¹²C or D/H), which can distinguish between endogenous and exogenous sources researchgate.netnih.govdshs-koeln.de. This is particularly relevant in anti-doping efforts.
The integration of these advanced analytical techniques, coupled with sophisticated data analysis, continues to push the boundaries of steroid metabolite profiling, offering deeper insights into the roles and pathways of compounds like this compound.
Compound List:
this compound
Androsterone
Epitestosterone
Dehydroepiandrosterone (DHEA)
Testosterone
Androstenedione
Cortisol
Cortisone
Progesterone
17-OHP (17α-hydroxyprogesterone)
Estradiol
Estrone
Aldosterone
Corticosterone
19-Norandrosterone (19-NA)
19-Northis compound (19-NE)
5α-androstane-3α,17β-diol (Adiol)
5β-androstane-3α,17β-diol (Bdiol)
5-pregnenetriol
α-cortolone
Tetrahydro-11-deoxycortisol
Pregnenolone
Pregnanetriol
Pregnanediol
5-pregnen-3β,20α-diol (5-PD)
5β-pregnan-3α,20α-diol (PD)
5-pregnen-3β,17α-diol
17-hydroxypregnenolone
Estriol
11-Deoxycortisol
Corticosterone
17-hydroxyprogesterone
Androst-4-ene-3,17-dione (∆4-AEDIONE)
6α/β-hydroxy-∆4-AEDIONE
4-hydroxy-∆4-AEDIONE
16α-hydroxy-∆4-AEDIONE
6-keto-∆4-AEDIONE
6α/β-hydroxy-testosterone
16α-hydroxy-androsterone
16α-hydroxy-etiocholanolone
11β-hydroxy-androsterone
11β-hydroxy-etiocholanolone
17β-boldenone-sulphate
Androstanediols
21-Deoxycortisol
Corticosterone
17-OHP (17α-hydroxyprogesterone)
Nandrolone
19-Norandrostenedione
Theoretical Underpinnings and Future Avenues in Etiocholanolone Research
Re-evaluation of 5β-Reduced Steroid Biological Significance
Historically, metabolites of primary steroid hormones were often categorized as inactive excretion products. Etiocholanolone, a principal metabolite of testosterone (B1683101) and androstenedione (B190577), is a key example of a 5β-reduced steroid whose biological significance has been fundamentally re-evaluated. rupahealth.com Unlike its 5α-reduced isomer, androsterone (B159326), this compound is androgenically inactive. This lack of hormonal activity initially led to the perception that it was simply a metabolic byproduct destined for elimination. taylorandfrancis.com
However, extensive research has unveiled that this compound possesses distinct and potent biological activities, independent of androgen receptor signaling. It is now recognized as a pyrogenic steroid, capable of inducing fever in humans. taylorandfrancis.com This effect is not a byproduct of another process but a direct action attributed to the release of the pro-inflammatory cytokine Interleukin-1 (IL-1) from leukocytes. Beyond its pyrogenic properties, this compound also acts as an immunostimulant and can cause leukocytosis, an increase in the number of white blood cells. wikipedia.org Furthermore, it has been identified as an inhibitory neurosteroid that positively modulates the GABA-A receptor, conferring it with anticonvulsant properties. wikipedia.org This growing body of evidence has compelled a paradigm shift, recasting 5β-reduced steroids like this compound from inert metabolites to active signaling molecules with specific roles in inflammation, immunology, and neuromodulation. The ratio of androsterone to this compound in urine is also being explored as an indicator of androgen metabolism dynamics, potentially reflecting hypothalamus involvement. taylorandfrancis.com
Identification of Novel Molecular Targets and Signaling Cascades
The discovery of this compound's biological activities has spurred research into its molecular mechanisms, leading to the identification of specific targets and signaling pathways. Two well-defined molecular targets have emerged: the GABAA receptor in the central nervous system and the pyrin inflammasome involved in the innate immune response.
GABA-A Receptor Modulation : this compound is recognized as a neurosteroid that acts as a positive allosteric modulator of the GABAA receptor. wikipedia.orgmedchemexpress.com Its binding to a site on the receptor complex enhances the action of the primary inhibitory neurotransmitter, GABA. This potentiation of GABAergic inhibition is the basis for its observed anticonvulsant effects. wikipedia.org Interestingly, studies have shown that the unnatural enantiomer of this compound is a more potent modulator of the GABAA receptor and a more effective anticonvulsant than the naturally occurring form. wikipedia.org
Pyrin Inflammasome Activation : A significant breakthrough in understanding this compound's pro-inflammatory effects came with its identification as an activator of the pyrin inflammasome. wikipedia.org A chemical screen identified this compound as a specific trigger for "step 2" of pyrin inflammasome activation. biorxiv.org This activation is distinct from pathways used by bacterial toxins and appears to be dependent on the B30.2 domain of the pyrin protein. biorxiv.org Upon activation by this compound, the pyrin inflammasome cascade is initiated, leading to the processing and release of caspase-1. biorxiv.org Active caspase-1 then cleaves pro-inflammatory cytokines, resulting in the release of mature Interleukin-1β (IL-1β) and Gasdermin D (GSDMD), which ultimately drives the inflammatory response and a form of cell death known as pyroptosis. biorxiv.org This pathway directly links this compound to conditions like "steroid fever" and provides a molecular basis for its pyrogenic activity. wikipedia.org
The table below summarizes the known molecular targets and the subsequent signaling events.
| Molecular Target | Primary Effect | Key Signaling Molecules Involved | Associated Biological Outcome |
| GABA-A Receptor | Positive Allosteric Modulation | Gamma-aminobutyric acid (GABA) | Neuromodulation, Anticonvulsant Activity |
| Pyrin Inflammasome | Activation (Step 2) | Caspase-1, Interleukin-1β (IL-1β), Gasdermin D (GSDMD) | Inflammation, Fever (Pyrogenesis) |
Applications in Fundamental Biomedical and Physiological Research
The distinct biological profile of this compound has made it a valuable tool in various areas of biomedical and physiological research. Its specific effects allow investigators to probe fundamental biological processes, from immune responses to neurological function and endocrine metabolism.
One of the primary research applications is in the study of inflammation and fever. This compound's ability to reliably induce a febrile response by activating the pyrin inflammasome makes it a model pyrogen for studying the mechanisms of fever and the efficacy of antipyretic drugs. taylorandfrancis.combiorxiv.org This has been particularly relevant in research on autoinflammatory disorders, such as Familial Mediterranean Fever (FMF), a condition linked to mutations in the gene encoding pyrin. wikipedia.orgbiorxiv.org this compound serves as a chemical probe to understand how the pyrin inflammasome is regulated and how it contributes to the inflammatory episodes characteristic of FMF. wikipedia.org
In neuroscience, this compound is used to investigate the function of neurosteroids and the modulation of the GABAA receptor. Its anticonvulsant properties have been demonstrated in various animal models of seizures, such as the 6-Hz electrical stimulation test. nih.gov By studying this compound, researchers can explore the endogenous mechanisms that regulate seizure susceptibility and develop novel therapeutic strategies for epilepsy. nih.gov
The table below details the research applications of this compound.
| Research Area | Application | Biological Process Investigated |
| Immunology & Inflammation | Model Pyrogen | Mechanisms of fever, cytokine release (IL-1β) |
| Inflammasome Research | Pyrin inflammasome activation, Familial Mediterranean Fever (FMF) pathophysiology | |
| Neuroscience | Anticonvulsant Model | GABAA receptor modulation, endogenous seizure control |
| Endocrinology & Metabolism | Biomarker | Adrenal cortex function, androgen metabolism pathways |
Prospective Methodological Innovations for Advanced this compound Studies
Advancements in analytical chemistry are critical for deepening the understanding of this compound's role in physiology and pathology. Future research will increasingly rely on innovative methodologies that offer higher sensitivity, specificity, and throughput for the comprehensive analysis of this compound and related steroid metabolites.
Traditionally, methods like high-performance liquid chromatography (HPLC) with UV detection have been employed for steroid analysis. nih.gov While robust, these methods may lack the sensitivity and specificity required to measure the low concentrations of steroids and their numerous isomers in complex biological matrices.
The forefront of methodological innovation lies in the application of mass spectrometry (MS) coupled with advanced separation techniques. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has emerged as a gold-standard technique. unito.it This approach offers significant advantages, including the ability to:
Simultaneously quantify a large panel of steroid hormones and their conjugated (glucuronidated and sulfated) phase II metabolites in a single run. unito.it
Achieve high sensitivity , allowing for the detection of analytes at concentrations in the picogram per milliliter (pg/mL) range. unito.it
Resolve isomeric and isobaric compounds , which is crucial for accurately distinguishing this compound from its isomers like androsterone. unito.it
Another area of innovation involves novel sample collection and preparation techniques. The development of methods like the Dried Urine Test for Comprehensive Hormones (DUTCH) allows for non-invasive, at-home sample collection. dutchtest.com These dried samples are stable and can be analyzed using highly accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a comprehensive profile of hormone metabolites, including this compound. dutchtest.com Additionally, advanced extraction techniques such as solid-phase microextraction (SPME) and accelerated solvent extraction (ASE) are being refined to improve the recovery of steroids from various biological tissues and fluids. ugent.be
The table below compares traditional and innovative methodologies for this compound analysis.
| Method | Separation Technique | Detection | Key Advantages | Limitations |
| Traditional HPLC | High-Performance Liquid Chromatography (HPLC) | UV Detection | Robust, widely available | Lower sensitivity and specificity, cannot easily analyze conjugated metabolites |
| Advanced UHPLC-MS/MS | Ultra-High-Performance Liquid Chromatography (UHPLC) | Tandem Mass Spectrometry (MS/MS) | High sensitivity & specificity, simultaneous analysis of multiple metabolites, resolves isomers | Higher cost, requires specialized expertise |
| Dried Urine Testing (e.g., DUTCH) | Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | Non-invasive sample collection, comprehensive metabolite profiling | Primarily for urine, may not reflect real-time serum levels |
Q & A
Basic Research Questions
Q. What are the primary physiological sources and metabolic pathways of etiocholanolone in humans?
- Answer: this compound is synthesized in the adrenal glands, testes (males), and ovaries (females) from dehydroepiandrosterone (DHEA) via 5β-reduction of androstenedione or testosterone. It is excreted as a major urinary metabolite of testosterone and androstenedione in mammals . Quantification in urine (24-hour collection) via LOINC 95561-7 provides insights into adrenal and gonadal steroidogenesis dynamics, with Z-scores normalizing inter-individual variability .
Q. How do androsterone (A) and this compound (E) correlate in clinical studies, and what does the A/E ratio signify?
- Answer: The A/E ratio, measured in urine, reflects the balance between 5α- and 5β-reductase activity. Studies show a strong positive correlation (P<0.001) between androsterone and this compound levels, suggesting coordinated regulation of these pathways. A stable A/E ratio across repeated measurements supports its validity as a biomarker for androgen metabolism disorders .
Q. What methodological considerations are critical for quantifying this compound in biological samples?
- Answer: Use 24-hour urine collection to account for diurnal variation. Employ gas chromatography-mass spectrometry (GC-MS) or immunoassays validated for specificity, as cross-reactivity with other steroids (e.g., DHEA metabolites) can occur. Normalize data using Z-scores to control for population variance .
Advanced Research Questions
Q. How can in vitro models elucidate this compound’s enzymatic conversion from testosterone?
- Answer: Design time-course experiments (e.g., 0–120 minutes) using tissue homogenates (e.g., yolk sac) to track conversion kinetics. Log-transform concentration data to normalize variance and apply repeated-measures ANOVA with post-hoc comparisons (e.g., Tukey’s test) to identify significant time points. Include controls without substrate to account for endogenous production .
Q. What experimental approaches resolve contradictions in this compound’s dual roles as a pyrogen and neurosteroid?
- Answer: Context-dependent effects arise from tissue-specific receptor interactions. For pyrogenic activity, measure interleukin-1 (IL-1) release in macrophage cultures exposed to this compound. For neurosteroid effects, use patch-clamp electrophysiology on HEK293 cells expressing GABAA receptors (α1β2γ2L subunits) to assess chloride current potentiation. Co-application with alfaxalone can test shared vs. distinct binding sites via likelihood ratio modeling .
Q. How do statistical methods address variability in this compound levels during developmental studies?
- Answer: For longitudinal studies (e.g., embryonic development), use mixed-effects models with "day" as a fixed effect and "individual" as a random effect. Log transformation homogenizes variance in skewed datasets. Post-hoc tests (e.g., Bonferroni) identify specific developmental stages with significant changes (e.g., day 3 vs. day 5 in avian embryos) .
Q. What mechanisms underlie this compound’s anti-seizure activity, and how can this be modeled experimentally?
- Answer: this compound enhances GABAergic inhibition by increasing GABAA receptor open probability (Popen = 0.15–0.18). Test anti-convulsant efficacy using 6 Hz corneal kindling or pentylenetetrazol (PTZ)-induced seizure models in rodents. Calculate ED50 values (e.g., 76.9 mg/kg for 6 Hz seizures) and compare to reference drugs like diazepam .
Q. How do molar ratios of this compound to androsterone (ET/AN) inform diagnostic interpretations in endocrinology?
- Answer: The ET/AN ratio (LOINC 82881-4) differentiates 5β-reductase deficiency from other androgen metabolism disorders. Ratios <0.8 suggest 5β-reductase impairment, while ratios >1.2 indicate hyperandrogenism. Validate findings with genetic testing for SRD5B1 mutations and correlate with clinical phenotypes (e.g., male-pattern baldness) .
Methodological Tables
Table 1: Key Experimental Parameters for this compound Studies
Table 2: Contradictory Roles of this compound
| Role | Mechanism | Experimental Model |
|---|---|---|
| Pyrogen | IL-1 release in macrophages | In vitro primate models |
| Neurosteroid | GABAA receptor potentiation | HEK293 electrophysiology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
